![molecular formula C19H14ClN3O2S2 B2726179 7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111184-05-4](/img/structure/B2726179.png)
7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
Synthesis Analysis
Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .
Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN2O, with a molar mass of 284.748 g/mol . The structure consists of a quinazoline ring with a chlorine atom at position 7 and a methylbenzyl group at position 3.
Chemical Reactions Analysis
Quinazoline derivatives exhibit a wide range of biological activities, including antitumor properties. They are building blocks for approximately 150 naturally occurring alkaloids. The character of these compounds depends on the properties of substituents and their position on the cyclic structure .
Scientific Research Applications
Antibacterial Activity
Quinazolines and quinazolinones have garnered attention due to their antibacterial properties. Researchers have investigated their potential as novel antibiotics to combat drug-resistant bacterial strains . The compound may exhibit antibacterial activity, making it a candidate for further exploration in this field.
Anticancer Potential
Quinazoline derivatives have shown promise in cancer therapy. Some quinazoline-based compounds are already approved drugs for treating lung and pancreatic cancers . Investigating the antitumor activity of our compound could reveal its potential as an anticancer agent.
Antiviral Applications
The broad spectrum of pharmacological activities exhibited by quinazolines includes antiviral effects . Research into whether our compound can inhibit specific viruses could be valuable.
Other Activities
Quinazolines have also been associated with sedative-hypnotic, anti-Parkinsonism, and antioxidant effects . Investigating these aspects for our compound could reveal additional applications.
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. DOI: 10.5772/intechopen.89203
Mechanism of Action
properties
IUPAC Name |
7-chloro-N-[(4-methylphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-10-2-4-11(5-3-10)9-21-18(25)15-16-22-17(24)13-8-12(20)6-7-14(13)23(16)19(26)27-15/h2-8H,9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBESOWJMPTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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